REACTION_CXSMILES
|
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)[O:4]1.[CH:10]([NH:13][CH:14]([CH3:16])[CH3:15])([CH3:12])[CH3:11].Cl.C(C(O)=O)C(CC(O)=O)=O.C([O-])(=O)C.[Na+]>Cl.O>[CH:10]([N:13]1[CH:6]2[CH2:5][CH2:16][CH:14]1[CH2:15][C:3](=[O:4])[CH2:7]2)([CH3:12])[CH3:11] |f:4.5|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18.25 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was then extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the combined extracts (95-115° C.; 18 mmHg)
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C2CC(CC1CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |